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molecular formula C9H7BrN2 B1520530 6-Bromoisoquinolin-3-amine CAS No. 891785-28-7

6-Bromoisoquinolin-3-amine

Cat. No. B1520530
M. Wt: 223.07 g/mol
InChI Key: PQKLBIXLXFRNKT-UHFFFAOYSA-N
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Patent
US07863291B2

Procedure details

N-(4-bromobenzyl)-2,2-diethoxyacetimidamide (1.53 g, 4.85 mmol) in sulfuric acid (4 mL, 95-98%) was heated at 40 C for 14 h. The mixture was neutralized with 1M NaOH to pH 7 and the resulting suspension was filtered. The residue was purified by silica gel chromatography with 20-55% ethyl acetate in hexanes. The desired fractions were concentrated to give a brownish yellow solid (0.434 g, 40%). LCMS:R.T.=1.62; [M+2]+=225.1.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
40%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:18]=[CH:17][C:5]([CH2:6][NH:7][C:8](=[NH:16])[CH:9](OCC)OCC)=[CH:4][CH:3]=1.[OH-].[Na+]>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:18]=[C:17]2[C:5](=[CH:4][CH:3]=1)[CH:6]=[N:7][C:8]([NH2:16])=[CH:9]2 |f:1.2|

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
BrC1=CC=C(CNC(C(OCC)OCC)=N)C=C1
Name
Quantity
4 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography with 20-55% ethyl acetate in hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The desired fractions were concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=C(N=CC2=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.434 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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